2-Phosphoglyceric Acid

描述

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens, Candida albicans, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

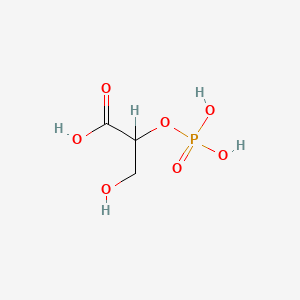

3-hydroxy-2-phosphonooxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIURPTVHJPJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948430 | |

| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2553-59-5 | |

| Record name | 2-Phosphoglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphoglycerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 2-Phosphoglyceric Acid in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living organisms.[1] This ten-step enzymatic cascade, occurring in the cytosol, not only generates ATP and NADH but also provides crucial intermediates for various biosynthetic pathways. Among these intermediates, 2-Phosphoglyceric acid (2-PG) holds a unique and critical position. It is the substrate for the ninth step of glycolysis, a reaction that sets the stage for the final, high-energy payoff phase of this central metabolic route. This technical guide provides an in-depth exploration of the role of 2-PG in glycolysis, detailing the enzymatic conversion to phosphoenolpyruvate (PEP), its regulation, quantitative aspects, and its significance as a metabolic nexus and a target for drug development.

The Conversion of this compound to Phosphoenolpyruvate

In the penultimate step of glycolysis, this compound is converted to the high-energy compound phosphoenolpyruvate (PEP).[2] This dehydration reaction is catalyzed by the enzyme enolase (also known as phosphopyruvate hydratase or 2-phospho-D-glycerate hydro-lyase).[3] The reaction is reversible and involves the removal of a water molecule.[1]

2-Phospho-D-glycerate ⇌ Phosphoenolpyruvate + H₂O [3]

The significance of this step lies in the redistribution of energy within the molecule. While 2-PG is a low-energy phosphate ester, the product, PEP, possesses a very high-energy phosphate bond. This transformation is crucial as it primes the molecule for the subsequent transfer of its phosphate group to ADP to form ATP in the final step of glycolysis, a process known as substrate-level phosphorylation.

The Enzymatic Mechanism of Enolase

Enolase is a metalloenzyme that requires the presence of two divalent metal ions, typically magnesium (Mg²⁺), for its catalytic activity.[4] One Mg²⁺ ion acts as a conformational ion, binding to the carboxylate group of the substrate and orienting it in the active site. The second Mg²⁺ ion is the catalytic ion and participates directly in the dehydration reaction.

The conversion of 2-PG to PEP proceeds via an E1cB (unimolecular conjugate base elimination) mechanism.[3] The key steps are as follows:

-

Binding of 2-PG: The substrate, 2-PG, binds to the active site of enolase. The carboxyl group of 2-PG coordinates with the two magnesium ions.[3]

-

Proton Abstraction: A basic amino acid residue in the active site, typically a lysine, abstracts the acidic proton from the C-2 of 2-PG, forming a carbanion intermediate. The negative charge of this intermediate is stabilized by the coordinated magnesium ions.[3]

-

Elimination of the Hydroxyl Group: An acidic amino acid residue, such as a glutamate, protonates the hydroxyl group on C-3, facilitating its departure as a water molecule.[3]

-

Formation of PEP: The elimination of the water molecule results in the formation of a double bond between C-2 and C-3, yielding the product phosphoenolpyruvate (PEP).[3]

Quantitative Data on the Enolase-Catalyzed Reaction

The efficiency and thermodynamics of the conversion of 2-PG to PEP have been extensively studied. The following tables summarize key quantitative data for the enzyme enolase and the reaction it catalyzes.

| Parameter | Value | Species/Conditions |

| K_m_ for 2-PG | 0.07 mM | Rabbit Muscle |

| 0.1 - 0.5 mM | Yeast | |

| V_max_ | Variable (dependent on enzyme conc.) | - |

| k_cat_ | ~72 s⁻¹ | Yeast |

| Optimal pH | 6.5 - 8.0 | Varies by isoform and species |

Table 1: Kinetic Parameters of Enolase

| Parameter | Value | Conditions |

| ΔG°' | +1.8 kJ/mol | Standard conditions (25°C, pH 7.0) |

| ΔG (cellular) | Near 0 | Dependent on cellular concentrations of 2-PG and PEP |

| ΔH°' | +3.2 kJ/mol | Calorimetric measurement |

Table 2: Thermodynamic Data for the Conversion of 2-PG to PEP

Regulation of the 2-PG to PEP Conversion

The activity of enolase is subject to regulation by various factors, ensuring that the rate of glycolysis is attuned to the cell's metabolic needs.

-

Substrate and Product Concentration: The reversible nature of the enolase-catalyzed reaction means that its direction is influenced by the relative concentrations of 2-PG and PEP. High levels of 2-PG favor the forward reaction, while an accumulation of PEP can drive the reverse reaction, which is relevant in gluconeogenesis.[5]

-

Divalent Cations: The requirement for two Mg²⁺ ions for catalytic activity makes enolase activity sensitive to the intracellular concentration of these ions. Other divalent cations can sometimes substitute for Mg²⁺, but often with lower efficiency.

-

Inhibitors: Fluoride is a well-known inhibitor of enolase. In the presence of phosphate, fluoride forms a complex with the magnesium ion at the active site, which mimics the phosphate group of the substrate and blocks the enzyme's activity.[3]

-

Enolase Isoforms: In vertebrates, there are three main isoforms of enolase: alpha-enolase (ENO1), beta-enolase (ENO3), and gamma-enolase (ENO2).[4] These isoforms exhibit tissue-specific expression and may have different kinetic properties, suggesting differential regulation tailored to the metabolic requirements of specific tissues.[6][7] For example, gamma-enolase is predominantly found in neurons, while beta-enolase is specific to muscle tissue.[6][7]

Connection to Other Metabolic Pathways

This compound and its immediate precursor, 3-phosphoglycerate (3-PG), are not confined to the linear pathway of glycolysis. They serve as important branch points to other metabolic routes.

-

Serine Biosynthesis: 3-phosphoglycerate is the starting point for the phosphorylated pathway of serine biosynthesis.[8][9][10] The enzyme 3-phosphoglycerate dehydrogenase oxidizes 3-PG to 3-phosphohydroxypyruvate, initiating a three-step pathway that leads to the synthesis of the amino acid serine.[11] Serine, in turn, is a precursor for the synthesis of other amino acids like glycine and cysteine, as well as for the production of phospholipids and nucleotides.

-

Gluconeogenesis: As the enolase reaction is reversible, 2-PG is an essential intermediate in gluconeogenesis, the pathway for the synthesis of glucose from non-carbohydrate precursors.[5] During gluconeogenesis, PEP is converted to 2-PG by enolase, reversing the glycolytic step.[5] The regulation of glycolysis and gluconeogenesis is tightly coordinated to prevent futile cycling, and the direction of the enolase reaction is dictated by the prevailing metabolic state of the cell.[12]

Experimental Protocols

Spectrophotometric Assay of Enolase Activity

This protocol describes a continuous spectrophotometric rate determination assay for enolase activity. The formation of PEP from 2-PG is coupled to the pyruvate kinase and lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

-

Triethanolamine buffer (100 mM, pH 7.6)

-

2-Phosphoglycerate (2-PG) solution (20 mM)

-

Adenosine 5'-diphosphate (ADP) solution (25 mM)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (3 mM)

-

Magnesium sulfate (MgSO₄) solution (100 mM)

-

Potassium chloride (KCl) solution (1 M)

-

Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture (e.g., 600-1000 units/mL PK, 900-1400 units/mL LDH)

-

Enzyme sample (e.g., purified enolase or cell lysate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture by combining the following in a cuvette:

-

1.0 mL Triethanolamine buffer

-

0.1 mL ADP solution

-

0.1 mL NADH solution

-

0.1 mL MgSO₄ solution

-

0.1 mL KCl solution

-

0.02 mL PK/LDH enzyme mixture

-

Deionized water to a final volume of 2.9 mL

-

-

Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 0.1 mL of the enzyme sample to the cuvette and mix thoroughly by inversion.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Enolase activity (in Units/mL) can be calculated using the following formula:

Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε_NADH * Sample volume * light path length)

where ε_NADH is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

Quantification of 2-Phosphoglycerate using LC-MS/MS

This protocol provides a general workflow for the quantification of 2-PG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Materials:

-

Biological sample (e.g., cell culture, tissue homogenate)

-

Internal standard (e.g., ¹³C-labeled 2-PG)

-

Methanol, ice-cold

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase ion-pairing)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatographic gradient.

-

Detect and quantify 2-PG and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. A common transition for 2-PG is m/z 185 -> m/z 97 (H₂PO₄⁻).

-

-

Data Analysis:

-

Integrate the peak areas for 2-PG and the internal standard.

-

Calculate the ratio of the peak area of 2-PG to the peak area of the internal standard.

-

Determine the concentration of 2-PG in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of 2-PG.

-

Drug Development Targeting Enolase

The central role of enolase in glycolysis, particularly in rapidly proliferating cells like cancer cells, has made it an attractive target for drug development.[13] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly dependent on this pathway for energy and biosynthetic precursors.

Mechanism of Action of Enolase Inhibitors:

-

Active Site Inhibition: Many enolase inhibitors are designed to bind to the active site of the enzyme, preventing the substrate from binding and thus blocking the catalytic reaction.[13] These can be substrate analogs or small molecules that interact with key residues in the active site.

-

Disruption of Dimerization: Since enolase is active as a dimer, compounds that interfere with the dimerization of enolase subunits can also inhibit its activity.

-

Targeting Isoform Specificity: Given the tissue-specific expression of enolase isoforms, developing inhibitors that are selective for a particular isoform is a key strategy. For example, targeting the neuron-specific gamma-enolase (ENO2) is being explored for the treatment of certain cancers that overexpress this isoform.[14]

Several small molecule inhibitors of enolase, such as ENOblock and phosphonoacetohydroxamate, have been identified and are being investigated for their therapeutic potential in cancer and other diseases.[3][15]

Mandatory Visualizations

Caption: Glycolysis pathway focusing on 2-Phosphoglycerate.

Caption: Mechanism of the enolase-catalyzed reaction.

Caption: Experimental workflow for an enolase activity assay.

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. Enolase - Wikipedia [en.wikipedia.org]

- 4. α-Enolase, a Multifunctional Protein: Its Role on Pathophysiological Situations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Enolase Protein | ENO1 Antigen | ENO2 Peptide | ProSpec [prospecbio.com]

- 7. scbt.com [scbt.com]

- 8. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jackwestin.com [jackwestin.com]

- 13. What are ENO1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. What are ENO2 inhibitors and how do they work? [synapse.patsnap.com]

- 15. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phosphoglyceric Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG), also known as 2-phosphoglycerate, is a crucial intermediate metabolite in the central metabolic pathway of glycolysis.[1][2][3] As a key player in cellular energy production, the study of 2-PG and its associated enzymes offers significant insights into metabolic regulation and provides potential targets for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, biological roles, and experimental analysis of this compound.

Chemical Structure and Properties

This compound is a glyceric acid that is phosphorylated at the second carbon.[2][4] Its chemical structure consists of a three-carbon backbone with a carboxyl group, a phosphate group, and a hydroxyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-2-phosphonooxypropanoic acid | [2][4][5] |

| Other Names | 2-Phosphoglycerate, 2PG | [2] |

| Molecular Formula | C3H7O7P | [2][4] |

| Molecular Weight | 186.06 g/mol | [2][4] |

| CAS Number | 2553-59-5 | [4][5] |

| Water Solubility | 20.3 g/L | [6][7][8] |

| logP | -2.2 | [6][7][8] |

| pKa (Strongest Acidic) | 0.81 | [6][7][8] |

| pKa (Strongest Basic) | -3.1 | [6][7][8] |

| Physiological Charge | -3 | [6][7][8] |

| Hydrogen Bond Donor Count | 4 | [6][7][8] |

| Hydrogen Bond Acceptor Count | 6 | [6][7][8] |

| Polar Surface Area | 124.29 Ų | [6][7][8] |

Biological Role in Glycolysis

This compound is a key intermediate in the glycolysis pathway, which is the metabolic process that breaks down glucose to produce energy in the form of ATP.[1][3][9] It is the product of the isomerization of 3-phosphoglycerate and the substrate for the formation of phosphoenolpyruvate.

The conversion of 3-phosphoglycerate to 2-phosphoglycerate is catalyzed by the enzyme phosphoglycerate mutase.[9][10] Subsequently, the enzyme enolase catalyzes the dehydration of 2-phosphoglycerate to form phosphoenolpyruvate (PEP).[2][10][11] This reaction is a critical step in glycolysis as it generates a high-energy phosphate bond that is used in the final step of glycolysis to produce ATP.[1][11]

Figure 1: Conversion of 2-Phosphoglycerate in Glycolysis.

Relevance in Disease and Drug Development

The enzymes that metabolize this compound are of significant interest in drug development. Overexpression of phosphoglycerate mutase has been linked to tumor growth and survival in several types of cancer.[12] This makes it a potential target for anticancer therapies. Furthermore, deficiencies in glycolytic enzymes, including those involved in 2-PG metabolism, can lead to metabolic disorders.[13]

Experimental Protocols

Enzymatic Assay of 2-Phosphoglycerate

A common method for the quantification of 2-Phosphoglycerate in biological samples is a coupled enzymatic assay. This assay can be adapted for either colorimetric or fluorometric detection.

Principle: The assay is based on the conversion of 2-PG to intermediates that ultimately produce a detectable signal. 2-PG is first converted to phosphoenolpyruvate (PEP) by enolase. PEP is then converted to pyruvate by pyruvate kinase, with the concomitant production of ATP. The pyruvate is then oxidized by pyruvate oxidase to produce a colored or fluorescent compound.[12][13] The intensity of the signal is directly proportional to the amount of 2-PG in the sample.[13]

Methodology:

-

Sample Preparation:

-

For cell or tissue samples, homogenize the sample in an appropriate assay buffer.

-

Centrifuge the homogenate to remove insoluble material.

-

The supernatant can be used directly for the assay. Deproteinization may be required for certain sample types to avoid enzyme interference.

-

-

Standard Curve Preparation:

-

Prepare a series of standards of known 2-PG concentrations by diluting a stock solution in the assay buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the sample or standard.

-

Prepare a reaction mixture containing enolase, pyruvate kinase, pyruvate oxidase, and the detection probe (colorimetric or fluorometric).

-

Add the reaction mixture to each well to initiate the reaction.

-

For a negative control, a parallel reaction is set up without the addition of enolase. The 2-PG concentration is determined by the difference between the readings with and without enolase.[12]

-

-

Incubation and Detection:

-

Data Analysis:

-

Subtract the blank reading from all sample and standard readings.

-

Plot the standard curve of signal intensity versus 2-PG concentration.

-

Determine the 2-PG concentration in the samples from the standard curve.

-

Figure 2: Experimental workflow for the enzymatic assay of 2-Phosphoglycerate.

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical properties and biological functions is essential for researchers in biochemistry, cell biology, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of 2-PG in health and disease, and for the development of novel therapeutic strategies targeting metabolic pathways.

References

- 1. fiveable.me [fiveable.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. proprep.com [proprep.com]

- 4. This compound | C3H7O7P | CID 59 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000362) [hmdb.ca]

- 6. Showing Compound 2-Phosphoglycerate (FDB001407) - FooDB [foodb.ca]

- 7. P. aeruginosa Metabolome Database: this compound (PAMDB001814) [pseudomonas.umaryland.edu]

- 8. Showing Compound this compound (FDB023161) - FooDB [foodb.ca]

- 9. fiveable.me [fiveable.me]

- 10. Glycolysis - Wikipedia [en.wikipedia.org]

- 11. Glycolysis | Biology for Majors I [courses.lumenlearning.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. 2-Phosphoglycerate Assay Kit (Colorimetric/Fluorometric) (ab174097) | Abcam [abcam.com]

The Pivotal Role of 2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide

Abstract: This technical guide provides an in-depth examination of 2-Phosphoglyceric acid (2-PG), a critical intermediate in cellular respiration. We explore its core function within the glycolytic pathway, focusing on the enzymatic conversion to phosphoenolpyruvate (PEP) by enolase. This document details the thermodynamics, kinetics, and regulation of this reaction. Furthermore, we present detailed experimental protocols for analyzing enolase activity and discuss the significance of 2-PG and enolase as targets for drug development in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential metabolite.

Introduction to this compound in Cellular Respiration

Cellular respiration is a fundamental metabolic process that converts biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. Glycolysis, the initial stage of this process, is a nearly universal pathway in which a glucose molecule is broken down into two molecules of pyruvate.[1][2][3] This ten-step pathway, occurring in the cytosol, is central to energy metabolism.[3]

This compound (2-PG), also known as 2-phosphoglycerate, is the substrate for the ninth step of glycolysis.[4][5] It is formed from its isomer, 3-phosphoglycerate, by the action of phosphoglycerate mutase.[2][3][6] The subsequent conversion of 2-PG is a crucial preparatory step that sets the stage for the second substrate-level phosphorylation event in glycolysis, leading to ATP synthesis.[7]

Core Function: The Dehydration of 2-PG in Glycolysis

The primary role of this compound in cellular respiration is to serve as the precursor to phosphoenolpyruvate (PEP) in the glycolytic pathway.[2][4] This conversion is a dehydration reaction catalyzed by the enzyme enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase.[8][9][10] In this reversible reaction, a molecule of water is eliminated from 2-PG, creating a high-energy enol-phosphate linkage in PEP.[2][10][11]

The formation of PEP is energetically significant. While 2-PG is a relatively stable, low-energy molecule, PEP is unstable and possesses a high phosphate group transfer potential.[2] This instability is key to the final step of glycolysis, where PEP readily donates its phosphate group to ADP to form ATP, a reaction catalyzed by pyruvate kinase.[2][3] Thus, the conversion of 2-PG to PEP is an essential step that rearranges the molecule to trap a larger portion of the metabolic energy, which can then be used for ATP synthesis.

Caption: The position of this compound in the late payoff phase of glycolysis.

Enzymology of the Conversion: Enolase

Enolase is a highly conserved metalloenzyme that catalyzes the reversible dehydration of 2-PG to PEP.[9][10] It is a member of the lyase family, specifically the hydro-lyases, which cleave carbon-oxygen bonds.[8][9]

Mechanism of Action

The catalytic mechanism of enolase is an E1cB elimination reaction that proceeds through a carbanion intermediate.[8][9] The reaction requires the presence of two divalent metal ions, typically magnesium (Mg²⁺), per active site.[10] One "conformational" ion binds to the enzyme and induces the correct conformation for substrate binding, while the second "catalytic" ion participates directly in the dehydration.[3][12]

The key steps are:

-

Substrate Binding: The carboxyl group of 2-PG coordinates with the two Mg²⁺ ions in the active site.[8] This binding increases the acidity of the proton at the C-2 position.[8][9]

-

Proton Abstraction: A basic amino acid residue, typically a lysine (Lys345), acts as a general base to abstract the acidic proton from C-2, forming a carbanion intermediate.[8][10]

-

Intermediate Stabilization: The resulting negative charge on the intermediate is stabilized by resonance with the adjacent carboxylate group and by coordination with the Mg²⁺ ions.[8]

-

Hydroxyl Group Elimination: The hydroxyl group at C-3 is eliminated as a water molecule, facilitated by an acidic residue (e.g., Glu211).[10] This results in the formation of the double bond characteristic of PEP.[11]

Caption: A logical workflow of the catalytic mechanism of Enolase.

Thermodynamics and Kinetics

The conversion of 2-PG to PEP is a reversible reaction with a small positive standard free energy change (ΔG°'), indicating it is slightly unfavorable under standard conditions. However, within the cell, the reaction proceeds in the forward direction because the product, PEP, is rapidly consumed in the subsequent, highly exergonic pyruvate kinase reaction.

| Parameter | Value | Conditions | Reference(s) |

| Standard Free Energy (ΔG°') | +1.7 kJ/mol to +1.8 kJ/mol | 25 °C, pH 7.0 | [13][14][15] |

| Actual Free Energy (ΔG) | -2.4 kJ/mol | 37 °C, [2PG]=0.5 mM, [PEP]=0.1 mM | [13] |

Table 1: Thermodynamic Properties of the 2-PG to PEP Conversion.

The kinetic properties of enolase have been characterized in various organisms. The Michaelis constant (Kₘ) for 2-PG typically falls within the low millimolar to micromolar range, reflecting the enzyme's high affinity for its substrate.

| Organism / Isoform | Kₘ for 2-PG (mM) | Vₘₐₓ (U/mg or mM/min) | Temperature (°C) | Reference(s) |

| Streptococcus rattus | 4.35 | Not specified | Not specified | [16] |

| Chloroflexus aurantiacus | 0.16 | 147 U/mg | 25 | [12] |

| Chloroflexus aurantiacus | 0.03 | 300 U/mg | 80 | [12] |

| Recombinant α-enolase | 1.52 | 65.36 mM PEP/min | Not specified | [17] |

Table 2: Selected Kinetic Parameters for Enolase.

Intracellular Concentrations

The intracellular concentration of 2-PG is tightly regulated and varies depending on the cell type and its metabolic state. These concentrations are maintained at levels appropriate for the kinetic parameters of enolase.

| Organism / Cell Type | [2-PG] Concentration (mM) | Notes | Reference(s) |

| Entamoeba histolytica | 0.04 | Intracellular fluid volume estimate used | [18] |

| Human Erythrocytes | Variable | Influenced by 2,3-diphosphoglycerate levels | [19][20] |

| E. coli | ~0.1 - 0.5 | General estimate from various studies | [21] |

Table 3: Representative Intracellular Concentrations of this compound.

Regulation of the 2-PG to PEP Conversion

While the 2-PG to PEP step is not a primary point of regulation for the overall glycolytic flux, the activity of enolase is subject to control.

-

Substrate Availability: The reaction is influenced by the concentrations of its substrate (2-PG) and product (PEP).[8]

-

Cofactor Concentration: The availability of Mg²⁺ ions is crucial for catalytic activity.[10] Fluoride ions are known inhibitors of enolase, particularly in the presence of phosphate, as they form a complex with the magnesium ions at the active site, blocking substrate binding.[10][22]

-

Riboregulation: Recent studies have uncovered a novel regulatory mechanism in which RNA molecules can directly bind to Enolase 1 (ENO1) and inhibit its enzymatic activity.[23][24] This binding is enhanced by the acetylation of ENO1, a process regulated by the deacetylase SIRT2.[23][24] This "riboregulation" provides a link between cellular metabolism and gene expression, with implications for processes like stem cell differentiation.[23][25]

Role in Other Metabolic Pathways

The reversibility of the enolase reaction means it also functions in gluconeogenesis , the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors.[26] In this pathway, enolase catalyzes the hydration of PEP to form 2-PG, which is then converted to 3-phosphoglycerate and continues up the pathway towards glucose.[26][27] The direction of the reaction is dictated by the relative concentrations of 2-PG and PEP in the cell, which are in turn controlled by the overall metabolic state (glycolytic vs. gluconeogenic).[8]

Enolase and 2-PG as Drug Targets

The critical role of enolase in the metabolism of cancer cells and pathogenic organisms has made it an attractive target for drug development.

-

Oncology: Many cancer cells exhibit a high rate of glycolysis (the Warburg effect) and often overexpress enolase.[25] Inhibiting enolase can disrupt the energy supply to these cells. Small molecule inhibitors like ENOblock (also known as AP-III-a4) have been developed that bind directly to enolase and inhibit its activity, showing potential to reduce cancer cell metastasis.[8][28][29]

-

Infectious Diseases: Enolase is a highly conserved enzyme essential for pathogens.[30] Furthermore, in many bacteria and fungi, enolase acts as a "moonlighting" protein, localizing to the cell surface where it functions as a plasminogen receptor, aiding in tissue invasion.[17] Inhibitors such as phosphonoacetohydroxamate and the natural antibiotic SF2312 are potent enolase inhibitors that have been investigated as potential treatments for infectious diseases.[8][29]

Experimental Protocols

Spectrophotometric Assay of Enolase Activity

This protocol describes a continuous coupled enzyme assay to determine the kinetic parameters of enolase. The formation of PEP from 2-PG is coupled to the pyruvate kinase and lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Principle:

-

Enolase: 2-Phosphoglycerate → Phosphoenolpyruvate + H₂O

-

Pyruvate Kinase (PK): Phosphoenolpyruvate + ADP → Pyruvate + ATP

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of PEP formation by enolase, assuming enolase is the rate-limiting step.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Magnesium Chloride (MgCl₂) solution (e.g., 100 mM)

-

Potassium Chloride (KCl) solution (e.g., 1 M)

-

Adenosine Diphosphate (ADP) solution (e.g., 20 mM)

-

NADH solution (e.g., 5 mM)

-

This compound (2-PG) substrate solutions of various concentrations

-

Pyruvate Kinase (PK) enzyme solution (sufficient excess)

-

Lactate Dehydrogenase (LDH) enzyme solution (sufficient excess)

-

Purified Enolase enzyme sample

-

UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction master mix in a 1 mL cuvette containing the final concentrations of buffer, MgCl₂, KCl, ADP, NADH, PK, and LDH.

-

Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.

-

Initiate the background reaction by adding the enolase sample. Monitor the absorbance at 340 nm for 2-3 minutes to ensure there is no activity in the absence of the primary substrate.

-

Initiate the primary reaction by adding a specific volume of the 2-PG substrate stock solution.

-

Immediately begin recording the decrease in absorbance at 340 nm over time for 5-10 minutes. The rate should be linear.

-

Calculate the reaction velocity (v) using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Repeat steps 1-6 for a range of 2-PG concentrations.

-

Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used.

Caption: Workflow for the spectrophotometric coupled assay of enolase activity.

Conclusion

This compound occupies a pivotal, albeit unassuming, position in cellular respiration. Its primary function as the substrate for enolase facilitates a critical molecular rearrangement that is indispensable for efficient ATP production in the final step of glycolysis. The enzyme enolase, with its conserved mechanism and structure, presents a validated target for the development of novel therapeutics against cancer and infectious diseases. A thorough understanding of the kinetics, thermodynamics, and regulation surrounding the 2-PG to PEP conversion is therefore essential for researchers and clinicians working at the intersection of metabolism, disease, and drug discovery.

References

- 1. proprep.com [proprep.com]

- 2. Khan Academy [khanacademy.org]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 6. fiveable.me [fiveable.me]

- 7. fiveable.me [fiveable.me]

- 8. Enolase - Wikipedia [en.wikipedia.org]

- 9. Enolase Protein | ENO1 Antigen | ENO2 Peptide | ProSpec [prospecbio.com]

- 10. Enolase - Proteopedia, life in 3D [proteopedia.org]

- 11. What Are the Chemical Principles and Features of the Second Phase of Glyc.. [askfilo.com]

- 12. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brainly.com [brainly.com]

- 14. Solved 2-phosphoglycerate(2PG) is converted to | Chegg.com [chegg.com]

- 15. chegg.com [chegg.com]

- 16. Isolation, characterization, and inhibition kinetics of enolase from Streptococcus rattus FA-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biblat.unam.mx [biblat.unam.mx]

- 19. 31P NMR measurements of intracellular pH and 2,3-diphosphoglycerate in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Maximal elevation of 2,3-diphosphoglycerate concentrations in human erythrocytes: influence on glycolytic metabolism and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. karger.com [karger.com]

- 23. Riboregulation of Enolase 1 activity controls glycolysis and embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Riboregulation of Enolase 1 activity controls glycolysis and embryonic stem cell differentiation :: MPG.PuRe [pure.mpg.de]

- 25. researchgate.net [researchgate.net]

- 26. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. medchemexpress.com [medchemexpress.com]

- 30. Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

2-Phosphoglyceric Acid: A Pivotal Metabolic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG), also known as 2-phosphoglycerate, is a critical metabolic intermediate situated at a key junction of central carbon metabolism. As the substrate for the ninth step of glycolysis, its conversion to phosphoenolpyruvate (PEP) by the enzyme enolase represents a crucial dehydration reaction that sets the stage for the final substrate-level phosphorylation in the pathway.[1][2][3][4] Beyond its canonical role in glycolysis and gluconeogenesis, 2-PG is involved in other significant metabolic pathways, including the biosynthesis of the amino acid serine. Given its central position, the enzymes that produce and consume 2-PG are of significant interest as potential targets for therapeutic intervention in various diseases, including cancer and infectious diseases. This technical guide provides a comprehensive overview of 2-PG as a metabolic intermediate, focusing on quantitative data, experimental methodologies, and the intricate signaling and metabolic pathways in which it participates.

Core Metabolic Pathways Involving this compound

2-PG is a key player in two of the most fundamental and highly conserved metabolic pathways: glycolysis and gluconeogenesis.

Glycolysis

In the payoff phase of glycolysis, 3-phosphoglycerate is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGAM).[5][6] Subsequently, enolase (ENO) catalyzes the dehydration of 2-PG to form phosphoenolpyruvate (PEP).[1][2][3][7] This reaction is a critical step as it creates a high-energy phosphate bond in PEP, which is then utilized in the final step of glycolysis to generate ATP.

References

- 1. Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The source of glycolytic intermediates in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoglycerate Mutase - Proteopedia, life in 3D [proteopedia.org]

- 4. metabolic-economics.de [metabolic-economics.de]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Elucidation of 2-Phosphoglyceric Acid: A Cornerstone of Glycolysis

Published: November 20, 2025

This technical guide delves into the historical discovery and scientific elucidation of 2-Phosphoglyceric acid (2-PGA), a critical intermediate in the metabolic pathway of glycolysis. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth account of the key experiments, methodologies, and quantitative data that led to our current understanding of this pivotal molecule.

Introduction: The Quest to Understand Fermentation

The story of this compound is intrinsically linked to the broader scientific endeavor to unravel the mechanisms of alcoholic fermentation and muscle contraction. In the early 20th century, scientists like Gustav Embden, Otto Meyerhof, and Jakub Parnas were pioneering the field of biochemistry, meticulously dissecting the series of chemical reactions that convert glucose into energy. Their collective work on what is now known as the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, laid the foundation for modern metabolism research.

The Discovery of this compound

The definitive identification of this compound as a distinct intermediate in glycolysis can be traced back to the meticulous work of Otto Meyerhof and his collaborator Walter Kiessling. In their seminal 1935 publication, they detailed the isolation and enzymatic characterization of this crucial compound.

Key Publication

Meyerhof, O., & Kiessling, W. (1935). Über die Isolierung der 2-Phosphoglycerinsäure und die enzymatische Umwandlung der 3-Phosphoglycerinsäure in 2-Phosphoglycerinsäure. Biochemische Zeitschrift, 276, 239-253.

This paper provided the first conclusive evidence for the existence of 2-PGA and its relationship with its isomer, 3-Phosphoglyceric acid (3-PGA).

Experimental Protocols of the Era

The methodologies employed by Meyerhof and Kiessling were groundbreaking for their time and relied on a combination of chemical precipitation, enzymatic assays, and careful analytical measurements.

Isolation of this compound from Fermentation Mixtures

The initial challenge was to isolate the phosphorylated intermediates from complex biological mixtures like yeast extracts undergoing fermentation. The general approach involved the following steps:

-

Initiation of Fermentation: A cell-free yeast extract was prepared, and fermentation was initiated by adding glucose and inorganic phosphate.

-

Termination of Reaction and Deproteinization: At a specific point in the fermentation process, the reaction was stopped, and proteins were removed, typically by adding trichloroacetic acid (TCA).

-

Fractional Precipitation of Phosphorylated Compounds: The deproteinized extract contained a mixture of sugar phosphates. These were separated based on the differential solubility of their barium or lead salts in water and ethanol. This was a common and crucial technique in the 1930s for separating phosphorylated intermediates.

-

The extract was neutralized, and a solution of barium acetate or lead acetate was added.

-

By carefully adjusting the pH and ethanol concentration, different fractions of phosphorylated compounds could be precipitated.

-

-

Removal of Cations and Isolation of the Free Acid: The precipitated barium or lead salts of the phosphoglyceric acids were collected. The cations were then removed by treatment with sulfuric acid (for barium salts) or hydrogen sulfide (for lead salts), leaving the free phosphoglyceric acids in solution.

Enzymatic Conversion and Characterization

A key part of Meyerhof and Kiessling's work was demonstrating the enzymatic conversion of 3-PGA to 2-PGA. This was achieved through the following experimental setup:

-

Preparation of Enzyme Extract: An enzyme preparation, later identified as phosphoglycerate mutase, was obtained from muscle or yeast extracts.

-

Incubation: A purified sample of 3-PGA was incubated with the enzyme extract.

-

Analysis of the Product: After incubation, the reaction mixture was analyzed to detect the formation of a new compound, 2-PGA. This analysis would have relied on measuring changes in specific chemical properties or the ability of the product to be acted upon by other enzymes, such as enolase.

The discovery of the enzyme enolase by Karl Lohmann and Otto Meyerhof in 1934 was a critical piece of the puzzle, as it provided a specific enzymatic reaction for the further metabolism of 2-PGA to phosphoenolpyruvate (PEP).

Quantitative Data from Early Studies

| Parameter Measured | Typical Method of the Era | Purpose |

| Inorganic Phosphate | Colorimetric methods (e.g., Fiske-Subbarow method) | To measure the uptake of inorganic phosphate during fermentation and its release upon hydrolysis of phosphate esters. |

| Total Phosphorus | Acid digestion followed by colorimetric phosphate determination | To determine the total amount of phosphorylated compounds. |

| Esterified Phosphate | Difference between total and inorganic phosphate | To quantify the amount of sugar phosphates formed. |

| Specific Sugar Phosphates | Fractional precipitation and subsequent analysis of the fractions | To isolate and quantify individual intermediates like 3-PGA and 2-PGA. |

Signaling Pathways and Logical Relationships

The discovery of 2-PGA was instrumental in completing our understanding of the central part of the glycolytic pathway.

An In-depth Technical Guide to the Enzymatic Conversion of 3-Phosphoglycerate to 2-Phosphoglycerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA), a critical reaction in central carbon metabolism. This guide details the responsible enzyme, phosphoglycerate mutase (PGM), its mechanistic intricacies, its role in metabolic pathways, relevant kinetic data, and detailed experimental protocols for its study.

Introduction

The isomerization of 3-PGA to 2-PGA is the eighth step of the glycolytic pathway and is catalyzed by the enzyme phosphoglycerate mutase (PGM).[1] This reversible reaction is essential for setting up the subsequent dehydration step that forms the high-energy phosphate bond in phosphoenolpyruvate. PGM is a ubiquitous enzyme found in all domains of life and exists in two distinct, non-homologous forms: the cofactor-dependent phosphoglycerate mutase (dPGM) and the cofactor-independent phosphoglycerate mutase (iPGM). Understanding the structure, function, and regulation of these enzymes is critical for research in metabolism, infectious diseases, and oncology.

Enzymatic Mechanism

The two classes of phosphoglycerate mutase, dPGM and iPGM, catalyze the same overall reaction but through different chemical mechanisms.

Cofactor-Dependent Phosphoglycerate Mutase (dPGM)

The dPGM enzyme is predominantly found in vertebrates and some bacteria and fungi. Its catalytic cycle requires the presence of a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) and involves a phosphohistidine intermediate.

The mechanism proceeds as follows:

-

Phosphorylation of the Enzyme: The active site histidine is initially phosphorylated by 2,3-BPG.

-

Substrate Binding: A molecule of 3-PGA binds to the active site.

-

Phosphoryl Transfer to Substrate: The phosphoryl group from the phosphohistidine is transferred to the C-2 hydroxyl group of 3-PGA, forming a transient 2,3-bisphosphoglycerate intermediate.

-

Phosphoryl Transfer from Substrate: The phosphoryl group from the C-3 position of the intermediate is transferred back to the active site histidine.

-

Product Release: The product, 2-PGA, is released, regenerating the phosphorylated enzyme for the next catalytic cycle.

Cofactor-Independent Phosphoglycerate Mutase (iPGM)

The iPGM enzyme is found in plants, nematodes, and various bacteria. Unlike dPGM, it does not require 2,3-BPG as a cofactor. The mechanism of iPGM involves a phosphoserine intermediate.

The mechanism proceeds as follows:

-

Substrate Binding: 3-PGA binds to the active site.

-

Nucleophilic Attack: An active site serine residue performs a nucleophilic attack on the phosphate group of 3-PGA, forming a covalent phosphoserine intermediate and releasing dephosphorylated glycerate.

-

Reorientation of Glycerate: The glycerate molecule reorients within the active site.

-

Phosphoryl Transfer to Glycerate: The phosphate group is transferred from the phosphoserine back to the hydroxyl group at the C-2 position of the glycerate.

-

Product Release: The product, 2-PGA, is released from the enzyme.

Role in Metabolic Pathways

The conversion of 3-PGA to 2-PGA is a key step in both glycolysis and gluconeogenesis, highlighting its central role in cellular energy metabolism.

Glycolysis

In glycolysis, phosphoglycerate mutase catalyzes the eighth step, positioning the phosphate group for the subsequent formation of the high-energy compound phosphoenolpyruvate. This reaction is near equilibrium and its direction is primarily driven by the concentrations of the substrate and product.

Quantitative Kinetic Data

The kinetic parameters of phosphoglycerate mutase vary between its two isoforms and across different species. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.

| Enzyme Type | Organism | Substrate | Km (µM) | Vmax / kcat | Reference |

| dPGM | Gallus gallus (Chicken) | 3-PGA | ~200 | Not Reported | [2] |

| Gallus gallus (Chicken) | 2-PGA | 14 | Not Reported | [2] | |

| Gallus gallus (Chicken) | 2,3-BPG | 0.069 | Not Reported | [2] | |

| Oryctolagus cuniculus (Rabbit) | 3-PGA | 100-200 | Not Reported | [1] | |

| Lactococcus lactis | 3-PGA | 1000 | 3200 s-1 (kcat) | ||

| iPGM | Bacillus megaterium | 3-PGA | 500 | Not Reported | |

| Bacillus megaterium | Mn2+ | 40 | Not Reported | ||

| Hyphomicrobium x | 3-PGA | 6000 | Not Reported | ||

| Hyphomicrobium x | 2-PGA | 690 | Not Reported | ||

| Hyphomicrobium x | 2,3-BPG | 80 | Not Reported | ||

| Pseudomonas ami | 3-PGA | 3400 | Not Reported | ||

| Pseudomonas ami | 2-PGA | 370 | Not Reported | ||

| Pseudomonas ami | 2,3-BPG | 10 | Not Reported |

Experimental Protocols

Spectrophotometric Assay for Phosphoglycerate Mutase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of phosphoglycerate mutase. The conversion of 3-PGA to 2-PGA is coupled to the reactions catalyzed by enolase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.6)

-

MgCl2 (10 mM)

-

ADP (10 mM)

-

NADH (10 mM)

-

2,3-Bisphosphoglycerate (for dPGM) (1 mM)

-

3-Phosphoglycerate (substrate) (50 mM)

-

Enolase (sufficient units)

-

Pyruvate Kinase (sufficient units)

-

Lactate Dehydrogenase (sufficient units)

-

Phosphoglycerate Mutase sample (cell lysate or purified enzyme)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl2, ADP, NADH, 2,3-BPG (if assaying dPGM), enolase, pyruvate kinase, and lactate dehydrogenase. The final concentrations in the cuvette should be optimized for the specific enzyme source.

-

Blank Measurement: To a cuvette, add the master mix and the appropriate volume of buffer or sample buffer without the enzyme. Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.

-

Initiate the Reaction: Add the phosphoglycerate mutase sample to a new cuvette containing the master mix.

-

Start the Assay: Add the substrate, 3-phosphoglycerate, to the cuvette to initiate the reaction. Quickly mix by inverting the cuvette and place it in the spectrophotometer.

-

Monitor Absorbance: Record the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate Activity: Determine the linear rate of absorbance change (ΔA340/min). The activity of phosphoglycerate mutase can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

One unit of phosphoglycerate mutase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-PGA to 2-PGA per minute under the specified conditions.

References

The Pivotal Role of 2-Phosphoglyceric Acid in Gluconeogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting, starvation, or intense exercise. While seemingly a reversal of glycolysis, gluconeogenesis employs distinct enzymatic reactions to bypass the irreversible steps of glycolysis, ensuring thermodynamic favorability. This technical guide provides an in-depth examination of a critical juncture in the gluconeogenic pathway: the conversion involving 2-phosphoglyceric acid (2-PG). This stage, catalyzed by the enzymes phosphoglycerate mutase and enolase, represents a reversible segment shared with glycolysis and is crucial for the successful synthesis of glucose. Understanding the kinetics, thermodynamics, and regulation of these steps is paramount for researchers in metabolic diseases and professionals in drug development targeting metabolic pathways.

The Conversion of this compound in the Gluconeogenic Pathway

In the intricate sequence of gluconeogenesis, this compound stands as a key intermediate. Its formation and subsequent conversion are central to the pathway's progression towards glucose synthesis. This process involves two key, reversible enzymatic reactions.

From Phosphoenolpyruvate to this compound: The Role of Enolase

The first step in this sequence, moving in the gluconeogenic direction, is the hydration of phosphoenolpyruvate (PEP) to form this compound. This reaction is catalyzed by the enzyme enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase.[1][2] This reaction is a reversible dehydration in the glycolytic direction and, consequently, a hydration reaction in the context of gluconeogenesis.[1][3]

The reaction can be summarized as:

Phosphoenolpyruvate + H₂O ⇌ this compound

Enolase is a metalloenzyme that requires the presence of divalent metal cations for its catalytic activity, with magnesium (Mg²⁺) being the most effective activator.[4][5] Two Mg²⁺ ions are involved in the catalytic mechanism: one "conformational" ion that facilitates substrate binding and a "catalytic" ion that participates directly in the reaction.[1][4]

From this compound to 3-Phosphoglyceric Acid: The Role of Phosphoglycerate Mutase

Following its formation, this compound is isomerized to 3-phosphoglyceric acid (3-PG) by the enzyme phosphoglycerate mutase (PGM) (EC 5.4.2.11).[6][7] This is a reversible reaction that repositions the phosphate group from the C2 to the C3 position of the glycerate backbone.[7]

The reaction is as follows:

This compound ⇌ 3-Phosphoglyceric Acid

In many organisms, including mammals, phosphoglycerate mutase is dependent on a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) as a cofactor.[6] The enzyme's mechanism involves a phospho-histidine intermediate within its active site.[7]

Quantitative Data

The efficiency and directionality of these enzymatic steps are governed by their kinetic and thermodynamic properties, as well as the intracellular concentrations of the metabolites.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are critical parameters for understanding enzyme-substrate interactions and catalytic efficiency. The following table summarizes available kinetic data for enolase and phosphoglycerate mutase. Note that kinetic parameters can vary based on the source of the enzyme and experimental conditions.

| Enzyme | Substrate (Gluconeogenic Direction) | Organism/Tissue | Km (mM) | kcat (s⁻¹) | Reference(s) |

| Enolase 1 (ENO1) | Phosphoenolpyruvate (PEP) | Human Muscle | 0.199 | - | [6] |

| Phosphoglycerate Mutase 1 (PGAM1) | 2-Phosphoglycerate (2-PG) | Human (Recombinant) | ~0.350 | 318 - 563 | [6] |

Note: Data for the gluconeogenic direction can be limited; some values are inferred from studies on glycolysis.

Thermodynamic Properties

The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction under cellular conditions. The standard free energy change (ΔG°') is the value under standard conditions (298.15 K, 1 atm, pH 7.0, and 1 M concentrations).

| Reaction | Enzyme | ΔG°' (kJ/mol) | Cellular ΔG (kJ/mol) (Erythrocyte) | Reference(s) |

| Phosphoenolpyruvate + H₂O → 2-Phosphoglycerate | Enolase | -1.8 | -1.1 | [3] |

| 2-Phosphoglycerate → 3-Phosphoglycerate | Phosphoglycerate Mutase | -4.4 | -0.83 | [3] |

Note: The direction of the reaction under cellular conditions is determined by the actual concentrations of substrates and products.

Metabolite Concentrations

The intracellular concentrations of these intermediates are crucial for determining the physiological direction and rate of the reactions. The following table presents data from rat liver, a primary site of gluconeogenesis, under fasting conditions, which favor this pathway.

| Metabolite | Tissue | Condition | Concentration (nmol/g wet weight) | Reference(s) |

| 3-Phosphoglycerate (3-PG) | Rat Liver | Fasted | ~120 | [1] |

| 2-Phosphoglycerate (2-PG) | Rat Liver | Fasted | ~20 | [1] |

| Phosphoenolpyruvate (PEP) | Rat Liver | Fasted | ~100 | [1] |

Signaling Pathways and Logical Relationships

The gluconeogenesis pathway is tightly regulated to prevent futile cycling with glycolysis. While the steps involving 2-PG are reversible and not primary points of allosteric regulation, the overall flux through this part of the pathway is controlled by the activity of the irreversible enzymes of gluconeogenesis and glycolysis.

Experimental Protocols

Accurate measurement of the enzymatic activity of enolase and phosphoglycerate mutase is fundamental for studying their roles in gluconeogenesis. The following are detailed methodologies for spectrophotometric assays.

Protocol 1: Enolase Activity Assay (Gluconeogenic Direction)

This assay measures the conversion of PEP to 2-PG. The subsequent reactions are coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle:

-

Enolase: Phosphoenolpyruvate + H₂O → 2-Phosphoglycerate

-

Phosphoglycerate Mutase (PGM): 2-Phosphoglycerate → 3-Phosphoglycerate

-

Phosphoglycerate Kinase (PGK): 3-Phosphoglycerate + ATP → 1,3-Bisphosphoglycerate + ADP

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 1,3-Bisphosphoglycerate + NADH + H⁺ → Glyceraldehyde-3-Phosphate + NAD⁺ + Pi

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Magnesium Chloride (MgCl₂) (10 mM)

-

Adenosine Triphosphate (ATP) (1 mM)

-

NADH (0.2 mM)

-

Phosphoenolpyruvate (PEP) (2 mM)

-

Phosphoglycerate Mutase (PGM) (excess)

-

Phosphoglycerate Kinase (PGK) (excess)

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (excess)

-

Enzyme sample (e.g., cell lysate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADH in a cuvette.

-

Add the coupling enzymes (PGM, PGK, and GAPDH) to the reaction mixture.

-

Add the enzyme sample to the cuvette and mix gently.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding PEP.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate is proportional to the enolase activity.

Protocol 2: Phosphoglycerate Mutase Activity Assay (Gluconeogenic Direction)

This assay measures the conversion of 2-PG to 3-PG. The production of 3-PG is coupled to the oxidation of NADH.

Principle:

-

Phosphoglycerate Mutase (PGM): 2-Phosphoglycerate → 3-Phosphoglycerate

-

Phosphoglycerate Kinase (PGK): 3-Phosphoglycerate + ATP → 1,3-Bisphosphoglycerate + ADP

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 1,3-Bisphosphoglycerate + NADH + H⁺ → Glyceraldehyde-3-Phosphate + NAD⁺ + Pi

Materials:

-

Triethanolamine buffer (100 mM, pH 7.6)

-

Magnesium Sulfate (MgSO₄) (5 mM)

-

Adenosine Triphosphate (ATP) (1 mM)

-

NADH (0.2 mM)

-

2,3-Bisphosphoglycerate (2,3-BPG) (0.01 mM)

-

2-Phosphoglycerate (2-PG) (5 mM)

-

Phosphoglycerate Kinase (PGK) (excess)

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (excess)

-

Enzyme sample (e.g., purified PGM or cell lysate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing triethanolamine buffer, MgSO₄, ATP, NADH, and 2,3-BPG.

-

Add the coupling enzymes (PGK and GAPDH) to the mixture.

-

Add the enzyme sample and mix.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Start the reaction by adding 2-PG.

-

Record the decrease in absorbance at 340 nm over time.

-

Determine the rate of NADH oxidation from the linear phase of the reaction, which is proportional to the PGM activity.

Conclusion

The enzymatic conversions centered around this compound are integral to the gluconeogenic pathway. While these reversible steps are not the primary sites of metabolic regulation, their efficiency, governed by enzyme kinetics and substrate availability, is crucial for the overall flux of carbon towards glucose synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals aiming to dissect the intricacies of gluconeogenesis. A deeper understanding of these core reactions can pave the way for novel therapeutic strategies for metabolic disorders such as type 2 diabetes, where the dysregulation of gluconeogenesis is a key pathological feature. Further research focusing on the specific kinetics and regulation of these enzymes in human liver under various physiological and pathophysiological states will be invaluable in advancing our knowledge and therapeutic capabilities.

References

- 1. Liver glucose metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between intracellular distribution of phosphoenolpyruvate carboxykinase, regulation of gluconeogenesis, and energy cost of glucose formation. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

Regulating the Crossroads of Glycolysis: An In-depth Technical Guide to 2-Phosphoglyceric Acid Concentration in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG), a central intermediate in the glycolytic pathway, stands at a critical metabolic juncture. Its cellular concentration is a finely tuned parameter, reflecting the balance between catabolic energy production and anabolic biosynthesis. The enzymes responsible for its formation and consumption, phosphoglycerate mutase (PGM) and enolase, are subject to a multi-layered regulatory network. This technical guide provides a comprehensive overview of the mechanisms governing intracellular 2-PG levels, offering insights for researchers in metabolic diseases, oncology, and drug development.

I. Enzymatic Control of 2-Phosphoglycerate Levels

The concentration of 2-PG is primarily dictated by the activities of two key glycolytic enzymes: phosphoglycerate mutase (PGM), which catalyzes its synthesis from 3-phosphoglycerate (3-PG), and enolase, which converts it to phosphoenolpyruvate (PEP).

A. Phosphoglycerate Mutase (PGAM)

PGM catalyzes the reversible isomerization of 3-PG to 2-PG. In mammals, two main isoforms exist: the B-type (brain) and the M-type (muscle)[1]. While not a primary rate-limiting step in glycolysis, its activity is crucial for maintaining the flow of metabolites through the pathway.

B. Enolase (ENO)

Enolase, a metalloenzyme, catalyzes the dehydration of 2-PG to the high-energy intermediate PEP[2]. This reversible reaction is a critical step preceding the final ATP-generating step of glycolysis[3].

II. Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

Understanding the quantitative aspects of 2-PG regulation is essential for building accurate metabolic models and identifying potential therapeutic targets. The following tables summarize key kinetic parameters for PGM and enolase, and reported intracellular concentrations of 2-PG under various conditions.

Table 1: Kinetic Parameters of Phosphoglycerate Mutase (PGM)

| Organism/Tissue | Isoform | Substrate | K_m_ (μM) | V_max_ (U/mg) | Inhibitor | K_i_ (μM) | Reference(s) |

| Chicken Breast Muscle | - | 2,3-Bisphosphoglycerate | 0.069 | - | 2-Phosphoglycerate | 4 | [4] |

| Chicken Breast Muscle | - | 2-Phosphoglycerate | 14 | - | - | - | [4] |

| Chicken Breast Muscle | - | 3-Phosphoglycerate | ~200 | - | - | - | [4] |

Note: Further research is needed to populate a more comprehensive table with Vmax values and data from a wider range of organisms and conditions.

Table 2: Kinetic Parameters of Enolase (ENO)

| Organism/Tissue | Isoform | Substrate | K_m_ (μM) | V_max_ (μM/s) | Inhibitor | K_i_ (μM) | Reference(s) |

| General | - | 2-Phosphoglycerate | 8 | 1.25 | - | - | [5][6] |

| Klebsiella pneumoniae | - | 2-Phospho-D-glycerate | 425 | - | - | - | [7] |

| Human Muscle | - | 2-Phospho-D-glycerate | 199 | - | - | - | [7] |

| Streptococcus iniae | rENO | 2-Phosphoglycerate | 1520 | 65360 | - | - | [8] |

Note: Vmax values are often reported in different units and require standardization for direct comparison. The provided values are as reported in the source.

Table 3: Intracellular Concentrations of 2-Phosphoglycerate (2-PG)

| Cell Type/Tissue | Condition | 2-PG Concentration (nmol/10^6^ cells or nmol/g tissue) | Reference(s) |

| H1299 (Lung Cancer Cells) | Control (shRNA) | ~1.5 | [9] |

| H1299 (Lung Cancer Cells) | PGAM1 Knockdown | ~0.5 | [9] |

| A549 (Lung Cancer Cells) | Control (shRNA) | ~2.0 | [9] |

| A549 (Lung Cancer Cells) | PGAM1 Knockdown | ~0.8 | [9] |

| Mouse Tissues | Brain | 4.3 - 16.9 nmol/g wet wt (as phosphoglycerates) | [10] |

| Mouse Tissues | Liver | 4.3 - 16.9 nmol/g wet wt (as phosphoglycerates) | [10] |

| Mouse Tissues | Kidney | 4.3 - 16.9 nmol/g wet wt (as phosphoglycerates) | [10] |

| Human Red Blood Cells | Normal | 10.0 ± 0.2 nmol/ml | [10] |

Note: Data on absolute 2-PG concentrations are limited and often reported as part of a larger metabolomics study. The values for mouse tissues represent total phosphoglycerates.

III. Regulatory Mechanisms

The cellular level of 2-PG is not solely dependent on the intrinsic kinetic properties of PGM and enolase but is also subject to intricate regulatory mechanisms, including allosteric control, post-translational modifications, and transcriptional regulation.

A. Allosteric Regulation

While the primary regulation of glycolysis occurs at the steps catalyzed by hexokinase, phosphofructokinase, and pyruvate kinase, there is emerging evidence for allosteric control of PGM and enolase.

-

Phosphoglycerate Mutase (PGM): Novel allosteric inhibitors of PGAM1, such as HKB99, have been identified that block the conformational changes required for its catalytic activity[6][11]. These inhibitors have shown promise in suppressing tumor growth and metastasis in non-small-cell lung cancer[6][11].

-

Enolase: While the molecule ENOblock was initially described as an allosteric inhibitor, it was later found to interfere with the in vitro assay rather than directly inhibiting the enzyme's catalytic activity[12]. However, it does alter the cellular localization of enolase, affecting its non-glycolytic functions[12]. Fluoride is a well-known competitive inhibitor of enolase[12].

B. Post-Translational Modifications

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating enzyme activity in response to cellular signals.

-

Phosphoglycerate Mutase (PGAM1):

-

Acetylation: PGAM1 is deacetylated by the NAD+-dependent deacetylase SIRT1[13][14]. Deacetylation of PGAM1, particularly at lysine residues within the C-terminal "cap," reduces its enzymatic activity[13][14]. Conversely, acetylated PGAM1 exhibits enhanced activity[13]. Under conditions of glucose restriction, SIRT1 levels increase, leading to PGAM1 deacetylation and a subsequent decrease in glycolytic flux[13].

-

-

Enolase:

-

Phosphorylation: Phosphorylation of enolase has been observed to decrease its catalytic activity[2][15]. For instance, in Bacillus anthracis, the Ser/Thr protein kinase PrkC phosphorylates enolase, leading to a 60% reduction in its activity[15]. While phosphorylation at serine 419 in human α-enolase did not appear to impact its enzymatic activity, it did regulate its nuclear export[2].

-

Other Modifications: α-enolase can undergo other PTMs, including methylation and acetylation, which can alter its isoelectric point and potentially its function and subcellular localization[16].

-

C. Transcriptional Regulation

The expression levels of PGM and enolase are subject to transcriptional control, adapting the cell's metabolic capacity to long-term changes in its environment and physiological state.

-

Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, including both ENO1 and PGAM1[9][17][18]. The promoter of the ENO1 gene contains a hypoxia-responsive element (HRE) to which HIF-1α binds, leading to its upregulation[17]. This adaptive response allows cells to increase their reliance on anaerobic glycolysis for ATP production when oxygen is scarce.

-

Other Transcriptional Regulators: The expression of PGM and enolase is also influenced by other transcription factors and signaling pathways. For example, in regulatory T cells (Tregs), PGAM expression is physiologically upregulated, and its activity supports Treg differentiation and suppressive function[19].

IV. Signaling Pathways and Logical Relationships

The regulation of 2-PG concentration is integrated into broader cellular signaling networks. The following diagrams illustrate some of the key regulatory pathways.

V. Experimental Protocols

Accurate measurement of 2-PG and the activity of its related enzymes is crucial for research in this area.

A. Measurement of 2-Phosphoglycerate Concentration by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like 2-PG in complex biological samples[10][11][20].

1. Sample Preparation (from cell culture):

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

- Scrape and collect the cell suspension.

- Lyse cells by sonication or freeze-thaw cycles.

- Centrifuge to pellet cellular debris.

- Collect the supernatant containing metabolites.

2. LC-MS/MS Analysis:

- Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites.

- Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with ammonium acetate and acetic acid) and an organic solvent (e.g., acetonitrile).

- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for 2-PG should be used.

- Quantification: Use a stable isotope-labeled internal standard for 2-PG to correct for matrix effects and variations in instrument response.

Sample [label="Biological Sample\n(Cells/Tissue)"];

Extraction [label="Metabolite Extraction\n(e.g., 80% Methanol)"];

Centrifugation [label="Centrifugation"];

Supernatant [label="Supernatant\n(containing 2-PG)"];

LC [label="Liquid Chromatography\n(HILIC)"];

MSMS [label="Tandem Mass\nSpectrometry (MRM)"];

Data [label="Data Analysis\n(Quantification)"];

Sample -> Extraction;

Extraction -> Centrifugation;

Centrifugation -> Supernatant;

Supernatant -> LC;

LC -> MSMS;

MSMS -> Data;

}

B. Phosphoglycerate Mutase (PGM) Activity Assay

This coupled-enzyme assay measures the conversion of 3-PG to 2-PG by monitoring the subsequent reactions that lead to the oxidation of NADH[13].

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

-

NADH: 0.2 mM

-

ADP: 1.5 mM

-

2,3-Bisphosphoglycerate: 10 μM

-

Lactate Dehydrogenase (LDH): 0.6 U/mL

-

Pyruvate Kinase (PK): 0.5 U/mL

-

Enolase: 0.3 U/mL

-

Substrate: 1 mM 3-Phosphoglycerate

-

Sample: Cell or tissue lysate

Procedure:

-

Prepare a reaction mixture containing all reagents except the substrate.

-

Add the sample (lysate) to the reaction mixture and incubate to allow for temperature equilibration.

-

Initiate the reaction by adding 3-phosphoglycerate.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

Calculate the rate of the reaction from the linear portion of the absorbance curve.

C. Enolase Activity Assay

This assay measures the production of PEP from 2-PG by monitoring the increase in absorbance at 240 nm[21].

Reagents:

-

Assay Buffer: e.g., 50 mM imidazole-HCl, pH 6.8, containing 2 mM MgSO₄

-

Substrate: 1 mM 2-Phosphoglycerate

-

Enzyme: Purified enolase or cell/tissue lysate

Procedure:

-

Add the assay buffer and substrate to a cuvette.

-